A Technical Guide to 2,4-Difluoro-3-methylbenzylamine: Synthesis, Properties, and Applications in Modern Drug Discovery
A Technical Guide to 2,4-Difluoro-3-methylbenzylamine: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2,4-Difluoro-3-methylbenzylamine, a fluorinated building block of increasing importance in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and a methyl group onto the benzylamine scaffold imparts unique physicochemical properties that can significantly enhance the pharmacological profile of therapeutic agents. This document details the compound's properties, outlines a robust synthetic pathway, discusses its applications as a key intermediate, and provides essential safety and handling protocols. The content is tailored for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical methodologies.
Physicochemical and Structural Properties
2,4-Difluoro-3-methylbenzylamine, identified by the CAS number 847502-90-3 , is a substituted aromatic amine.[][2] The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the phenyl ring creates a unique electronic and steric environment. These substitutions are critical for modulating properties such as metabolic stability, binding affinity to biological targets, and bioavailability.[3]
Below is the chemical structure of 2,4-Difluoro-3-methylbenzylamine.
Caption: Chemical Structure of 2,4-Difluoro-3-methylbenzylamine.
Table 1: Core Properties of 2,4-Difluoro-3-methylbenzylamine
| Property | Value | Source(s) |
| CAS Number | 847502-90-3 | [][2] |
| Molecular Formula | C₈H₉F₂N | [] |
| Molecular Weight | 157.16 g/mol | [4] |
| IUPAC Name | (2,4-difluoro-3-methylphenyl)methanamine | [] |
| SMILES | CC1=C(C=CC(=C1F)CN)F | [] |
| InChI | InChI=1S/C8H9F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,4,11H2,1H3 | [] |
| InChIKey | LPMVSOQQHWTDRH-UHFFFAOYSA-N | [] |
Synthesis and Manufacturing Protocol
The synthesis of substituted benzylamines like 2,4-Difluoro-3-methylbenzylamine is a critical process for providing key intermediates for pharmaceutical manufacturing. A common and effective method involves the reductive amination of the corresponding aldehyde, 2,4-Difluoro-3-methylbenzaldehyde. This approach is favored for its high efficiency and yield.
The diagram below illustrates a generalized workflow for this synthetic transformation.
Caption: Generalized workflow for the synthesis of 2,4-Difluoro-3-methylbenzylamine.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established chemical principles for reductive amination.
Materials:
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2,4-Difluoro-3-methylbenzaldehyde (1 equivalent)[5]
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Ammonia source (e.g., 25% aqueous ammonia)
-
Solvent (e.g., Isopropyl alcohol)
-
Catalyst (e.g., Raney Nickel)[6]
-
Hydrogen gas (H₂)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Reactor Charging: A suitable high-pressure reactor is charged with the solvent (isopropyl alcohol), the ammonia source, and the Raney Nickel catalyst.[6]
-
Inerting: The reactor is flushed with nitrogen gas to remove air, followed by flushing with hydrogen gas.
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 60-80°C) and pressurized with hydrogen gas to a designated pressure (e.g., 10 kg/cm ²).[6]
-
Substrate Addition: A solution of 2,4-Difluoro-3-methylbenzaldehyde dissolved in the reaction solvent is slowly fed into the reactor over several hours.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde.
-
Cooling and Filtration: Upon completion, the reactor is cooled to room temperature, and the pressure is released. The reaction mixture is filtered to remove the catalyst.[6]
-
Workup and Purification: The filtrate is concentrated to remove the solvent and excess ammonia. The resulting crude product can then be purified by vacuum distillation to yield high-purity 2,4-Difluoro-3-methylbenzylamine.[6]
Applications in Drug Discovery and Medicinal Chemistry
The 2,4-difluorobenzylamine scaffold is a privileged structure in modern drug discovery, renowned for its role in enhancing the efficacy of therapeutic agents.[3] It is a key component in several approved antiviral drugs, particularly HIV-1 integrase inhibitors like dolutegravir and cabotegravir.[3] The fluorine atoms contribute to increased metabolic stability and improved binding affinity by forming favorable interactions within the target protein's active site.[3]
While 2,4-Difluoro-3-methylbenzylamine is a close analog, the addition of the methyl group at the 3-position serves as a critical tool for medicinal chemists to perform structure-activity relationship (SAR) studies. This modification allows for fine-tuning of the molecule's properties:
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Steric Influence: The methyl group can provide a steric handle to probe the binding pocket of a target enzyme or receptor, potentially increasing selectivity or potency.
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Lipophilicity Modulation: It can alter the compound's lipophilicity, which in turn affects its solubility, cell permeability, and overall pharmacokinetic profile.
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Metabolic Blocking: The methyl group can be strategically placed to block potential sites of metabolic oxidation, thereby increasing the drug's half-life.
The diagram below illustrates how this benzylamine derivative can be incorporated into a generic pharmacophore to generate novel drug candidates.
Caption: Use of 2,4-Difluoro-3-methylbenzylamine as a building block in drug design.
Safety, Handling, and Storage
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapors. Wash hands thoroughly after handling.[7]
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[7]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
-
Storage: Store in a cool, well-ventilated place in a tightly sealed container.[7] Keep away from sources of ignition.[7]
Conclusion
2,4-Difluoro-3-methylbenzylamine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern offers a strategic advantage for medicinal chemists aiming to optimize the properties of drug candidates. Understanding its synthesis, properties, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics. The methodologies and data presented in this guide serve as a foundational resource for researchers and developers working with this important chemical intermediate.
References
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Chemsrc. 2,4-Difluoro-3-methylbenzylamine | CAS#:847502-90-3. [Link]
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PubChem. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244. [Link]
- Google Patents. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
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PubChem. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148. [Link]
- Google Patents.
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PubChem. N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | C12H17F2N | CID 11820531. [Link]
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PubChem. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119. [Link]
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